molecular formula C23H25NO2 B13765758 Tribenzylammonium acetate CAS No. 68015-83-8

Tribenzylammonium acetate

Cat. No.: B13765758
CAS No.: 68015-83-8
M. Wt: 347.4 g/mol
InChI Key: XWIAZRSRQTXXJW-UHFFFAOYSA-N
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Description

Tribenzylammonium Acetate ( 68015-83-8) is an organic salt with the molecular formula C23H25NO2 and a molecular weight of 347.46 g/mol . This compound is provided as a solid for research and development purposes. While the specific applications for this compound are not extensively documented in the literature, its structure suggests potential utility in organic synthesis. Quaternary ammonium salts, in general, serve various roles in research, including as phase-transfer catalysts or as reagents in multi-component reactions to synthesize complex heterocyclic structures . For instance, the related compound Triethylammonium Acetate is a well-known volatile ion-pairing reagent used in the HPLC analysis of biomolecules like oligonucleotides and is also employed as a promoter for chemoselective reactions, such as the aza- and thia-Michael additions . Researchers may explore similar avenues with this compound, leveraging its benzyl groups and ionic nature. This product is intended for laboratory and chemical research use only. It is not for human consumption, diagnostic use, or any therapeutic application. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68015-83-8

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

acetic acid;N,N-dibenzyl-1-phenylmethanamine

InChI

InChI=1S/C21H21N.C2H4O2/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2(3)4/h1-15H,16-18H2;1H3,(H,3,4)

InChI Key

XWIAZRSRQTXXJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Tribenzylammonium Acetate and Its Precursors

Reductive Amination Strategies for Tertiary Amine Synthesis

Reductive amination is a widely utilized and versatile method for the synthesis of amines, including tertiary amines like tribenzylamine (B1683019). ias.ac.in This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. ias.ac.in

The synthesis of tribenzylamine via reductive amination can be envisioned through the reaction of benzaldehyde (B42025) with dibenzylamine (B1670424). In this approach, dibenzylamine acts as the amine nucleophile, attacking the carbonyl carbon of benzaldehyde to form a tetrahedral intermediate. This intermediate then dehydrates to form the tribenzyl-substituted iminium ion, which is then reduced to yield tribenzylamine. A variety of reducing agents can be employed for this transformation, including common hydride reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. ias.ac.in

Alternatively, a direct reductive amination approach can be employed where benzaldehyde, an amine source, and a reducing agent are all present in a single reaction vessel. ias.ac.in However, when starting from ammonia (B1221849) or primary amines, this method often yields a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the newly formed amines, making the isolation of the desired tertiary amine challenging. researchgate.net For instance, the reductive amination of benzaldehyde with ammonia can lead to the formation of benzylamine, which can then further react with benzaldehyde to produce dibenzylamine, and subsequently tribenzylamine. researchgate.net Careful control of reaction conditions is necessary to favor the formation of the tertiary amine.

Historically, the Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of formamide (B127407) or ammonium (B1175870) formate), has been used to produce tribenzylamine from benzaldehyde. wikipedia.orgscribd.com This reaction typically requires high temperatures to proceed effectively. wikipedia.org

Starting Materials Reducing Agent Typical Products Reference
Benzaldehyde, DibenzylamineSodium Borohydride / Catalytic HydrogenationTribenzylamine ias.ac.in
Benzaldehyde, AmmoniaFormic Acid / Formamide (Leuckart Reaction)Benzylamine, Dibenzylamine, Tribenzylamine wikipedia.orgscribd.com
Benzaldehyde, AmmoniaCatalytic Hydrogenation (e.g., Ni, Ru catalysts)Mixture of Benzylamine, Dibenzylamine, Tribenzylamine researchgate.net

Alkylation Reactions for Benzyl (B1604629) Group Incorporation

The synthesis of tribenzylamine can also be achieved through the direct alkylation of ammonia, benzylamine, or dibenzylamine with a benzylating agent, most commonly benzyl chloride or benzyl bromide. google.comlibretexts.org This method relies on the nucleophilic character of the amine's nitrogen atom, which attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction.

Starting with ammonia, the initial reaction with a benzyl halide yields benzylamine. However, the newly formed primary amine is also nucleophilic and can compete with ammonia for the remaining benzyl halide, leading to the formation of dibenzylamine. google.com This secondary amine is an even stronger nucleophile than the primary amine and can be further alkylated to form tribenzylamine. libretexts.org Consequently, the direct alkylation of ammonia with benzyl halides often results in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, tetrabenzylammonium halide. libretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. designer-drug.com

A more controlled approach to synthesizing tribenzylamine via alkylation involves starting with dibenzylamine and reacting it with one equivalent of a benzyl halide. This minimizes the formation of byproducts and provides a more direct route to the desired tertiary amine.

The Eschweiler-Clarke reaction offers a specific method for the methylation of primary or secondary amines to tertiary amines using formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.com While this reaction is primarily for methylation, it exemplifies a reductive alkylation pathway that avoids the formation of quaternary ammonium salts. wikipedia.org

Amine Substrate Alkylating Agent Key Reaction Aspect Reference
AmmoniaBenzyl HalideLeads to a mixture of primary, secondary, and tertiary amines. google.com
BenzylamineBenzyl HalideForms dibenzylamine, which can be further alkylated. libretexts.org
DibenzylamineBenzyl HalideMore direct route to tribenzylamine. libretexts.org

Considerations for Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is critical to maximize the yield of tribenzylamine and minimize the formation of byproducts, regardless of the synthetic route chosen.

In reductive amination , the choice of catalyst and reaction parameters such as temperature, pressure, and solvent can significantly influence the product distribution. For instance, in the catalytic reductive amination of benzaldehyde with ammonia, different metal catalysts (e.g., Ni, Ru, Pt) supported on various materials have been investigated to control the selectivity towards primary, secondary, or tertiary amines. researchgate.netcaltech.edu The concentration of ammonia and hydrogen pressure are also key variables that can be tuned to favor the desired product. caltech.edu

For alkylation reactions , the molar ratio of the reactants is a crucial factor. To drive the reaction towards the formation of tribenzylamine from dibenzylamine, a slight excess of the benzyl halide may be used. The choice of solvent is also important; polar aprotic solvents are often employed for SN2 reactions. The reaction temperature can be adjusted to control the reaction rate, with higher temperatures generally leading to faster reactions but also potentially promoting side reactions. The use of a base may be necessary to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the amine reactant and render it non-nucleophilic. dtic.mil

Recent research has focused on developing more efficient and selective catalytic systems for N-benzylation reactions. For example, Pd-doped metal-organic frameworks (MOFs) have been explored as catalysts for the N-benzylation of amines using benzyl alcohol, following a hydrogen auto-transfer pathway. rsc.org Optimization of parameters such as temperature, reaction time, and catalyst loading is essential to achieve high conversion and selectivity in such systems. rsc.org

Synthetic Route Key Optimization Parameters Objective Reference
Reductive AminationCatalyst type and support, temperature, pressure, reactant concentrations.Maximize selectivity for tribenzylamine over primary and secondary amines. researchgate.netcaltech.edu
AlkylationMolar ratio of reactants, solvent, temperature, presence of a base.Minimize over-alkylation and side product formation. dtic.mil
Catalytic N-BenzylationCatalyst loading, reaction time, temperature.Achieve high conversion and selectivity with sustainable methods. rsc.org

Formation of Tribenzylammonium Acetate (B1210297) Salt

Once tribenzylamine has been synthesized and purified, it can be converted to its acetate salt through straightforward acid-base chemistry or via anion exchange.

Acid-Base Neutralization Approaches

The most direct method for preparing tribenzylammonium acetate is through an acid-base neutralization reaction between tribenzylamine and acetic acid. rsc.org Tribenzylamine, being a tertiary amine, acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. Acetic acid is a weak carboxylic acid. When the two are mixed, the nitrogen atom of tribenzylamine accepts a proton (H⁺) from the carboxylic acid group of acetic acid. This proton transfer results in the formation of the tribenzylammonium cation ([ (C₆H₅CH₂)₃NH]⁺) and the acetate anion (CH₃COO⁻), which together constitute the this compound salt.

The reaction is typically carried out in a suitable solvent in which both the amine and the acid are soluble. The salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent. The stoichiometry of the reaction is a simple 1:1 molar ratio.

This method is analogous to the well-established formation of other ammonium salts, such as the reaction of ammonia with acetic acid to produce ammonium acetate. rsc.orgrsc.org

Reactant 1 Reactant 2 Product Reaction Type
Tribenzylamine (Base)Acetic Acid (Acid)This compoundAcid-Base Neutralization

Anion Exchange Procedures for Acetate Introduction

Anion exchange chromatography is another effective method for preparing this compound, particularly when starting from a different salt of tribenzylamine, such as tribenzylammonium chloride. google.com This technique is widely used for buffer exchange and salt form conversion in various chemical and biochemical applications. libretexts.org

The process involves using an anion exchange resin, which is a solid support matrix functionalized with positively charged groups that are initially associated with a mobile counter-ion, such as hydroxide (B78521) (OH⁻) or chloride (Cl⁻). pressbooks.pub To prepare the acetate salt, the resin is first conditioned with a solution containing a high concentration of acetate ions, for example, from sodium acetate or ammonium acetate. This step replaces the initial counter-ions on the resin with acetate ions.

A solution of the initial tribenzylammonium salt (e.g., tribenzylammonium chloride) is then passed through the acetate-form resin. The tribenzylammonium cations pass through the column unretained, while the original anions (e.g., chloride) are exchanged for the acetate ions bound to the resin. The eluent will then contain the desired this compound. This method is particularly useful for achieving high purity and for situations where direct neutralization is not feasible.

Starting Material Anion Exchange Resin Form Eluted Product Key Principle
Tribenzylammonium ChlorideAcetate FormThis compoundReplacement of chloride ions with acetate ions on the resin.
Tribenzylammonium BromideAcetate FormThis compoundReplacement of bromide ions with acetate ions on the resin.

Purification Methodologies for Crystalline Product

The final step in the synthesis of this compound is the purification of the crude product to obtain a crystalline solid of high purity. Recrystallization is the most common and effective method for the purification of solid organic compounds. This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures.

The general principle of recrystallization involves dissolving the impure this compound in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals can then be isolated by filtration.

Solvent Selection for Recrystallization

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit the following characteristics:

It should not react chemically with this compound.

It should have a high dissolving power for this compound at its boiling point and a low dissolving power at low temperatures (e.g., room temperature or 0-4 °C).

Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

It should have a relatively low boiling point to be easily removed from the purified crystals.

It should be non-toxic, inexpensive, and non-flammable, if possible.

Given the structure of this compound, which consists of a bulky, non-polar tribenzylammonium cation and a polar acetate anion, a range of solvents with varying polarities can be considered. The purification of the precursor, tribenzylamine, is often carried out using absolute ethanol (B145695) or petroleum ether, which provides a good starting point for solvent selection for its salt.

A common approach is the use of a solvent-antisolvent system. In this method, the crude product is dissolved in a solvent in which it is highly soluble, and then an antisolvent, in which the product is poorly soluble, is gradually added to induce crystallization.

Below is a table summarizing potential solvent systems for the recrystallization of this compound based on general principles for similar organic salts.

Solvent SystemRationaleProcedure
Ethanol/WaterEthanol is a good solvent for many organic salts, and the addition of water as an antisolvent can effectively decrease the solubility upon cooling to induce crystallization.Dissolve the crude product in a minimum amount of hot ethanol. Gradually add water until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly.
Acetone (B3395972)/Hexane (B92381)Acetone can dissolve the organic salt, while hexane, being non-polar, will act as an antisolvent.Dissolve the crude product in a minimum amount of acetone at room temperature or with gentle warming. Slowly add hexane until persistent turbidity is observed. Allow the solution to stand for crystallization to occur.
Ethyl Acetate/Petroleum EtherThis combination is effective for compounds with intermediate polarity. Ethyl acetate dissolves the salt, and petroleum ether induces precipitation.Dissolve the crude product in warm ethyl acetate. Add petroleum ether dropwise until the solution turns cloudy. Allow the mixture to cool to room temperature and then in an ice bath to maximize crystal formation.
IsopropanolA single solvent system where the compound has a significant difference in solubility between hot and cold conditions.Dissolve the impure this compound in a minimum volume of boiling isopropanol. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

General Recrystallization Procedure

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a small amount of the chosen solvent is added. The mixture is heated to the boiling point of the solvent with stirring to dissolve the solid. More solvent is added in small portions until the solid is completely dissolved. Adding excess solvent should be avoided as it will reduce the yield of the purified crystals.

Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, a hot filtration step is performed to remove them. This is done quickly to prevent premature crystallization of the product.

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.

Isolation of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities adhering to the crystal surface.

Drying: The crystals are dried to remove the residual solvent. This can be achieved by air drying, placing them in a desiccator under vacuum, or in a drying oven at a temperature well below the melting point of the compound.

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination and spectroscopic analysis.

Mechanistic Investigations of Tribenzylammonium Acetate Systems

Characterization of Ion Pair Interactions and Dynamics

The formation of an ion pair from its constituent ions is an equilibrium process. For tribenzylammonium acetate (B1210297), this can be represented as:

(C₆H₅CH₂)₃NH⁺ + CH₃COO⁻ ⇌ [(C₆H₅CH₂)₃NH⁺···CH₃COO⁻]

The position of this equilibrium is described by the ion pair formation constant (Kip). While specific studies on tribenzylammonium acetate are not prevalent, related systems provide insight. For instance, studies on other tertiary amines and carboxylic acids in nonpolar solvents like benzene (B151609) show that the reaction often involves the formation of molecular complexes rather than true ion pairs, with the possibility of acid-amine combining ratios greater than 1:1. dtic.mil The equilibrium can be influenced by the formation of higher-order aggregates, especially in less polar solvents. researchgate.net In the case of the reaction between tribenzylamine (B1683019) and bromine in 1,2-dichloroethane (B1671644), a 1:1 charge-transfer complex is formed with a formation constant (Kf) of 9.7 L mol⁻¹ at 25°C. rsc.orgrsc.org While this involves a different anion, it demonstrates the tendency of the tribenzylammonium precursor to form distinct complexes in solution. The study of such equilibria often requires accounting for multiple species in solution. researchgate.net

SystemEquilibrium ConstantValueSolventReference
Tribenzylamine·Br₂ Charge-Transfer ComplexFormation Constant (Kf)9.7 (±1.0) L mol⁻¹1,2-dichloroethane rsc.org

Solvent polarity plays a critical role in determining the stability of ion pairs. researchgate.net Generally, solvents with higher polarity and dielectric constants can effectively solvate the individual ions, which disfavors the formation of ion pairs and shifts the equilibrium towards the free ions. nih.gov Conversely, in nonpolar or weakly polar solvents, the electrostatic attraction between the cation and anion is stronger, leading to greater ion pair stability. researchgate.net

The stability of functionalized carbon nanotubes in various solvents provides a useful analogy; their dispersion is highly dependent on the solvent's polarity, with more polar solvents leading to more stable dispersions due to hydrogen bonding and polar interactions. mdpi.com For ion pairs, the reactivity is often lower than that of the free ions, so the choice of solvent is crucial for controlling reaction outcomes. researchgate.net However, the relationship is not always straightforward. For some reactions, an ideal solvent polarity exists that balances ion pair dissociation and transition state solvation to achieve maximum reaction rates. psu.edu For amine-acid interactions, the choice of solvent can even alter the ordering of amine basicity. researchgate.net

Solvent PropertyEffect on Ion PairingConsequence for the SystemReference
High PolarityDecreases ion pair stability (favors free ions)Increases concentration of more reactive free ions nih.gov
Low PolarityIncreases ion pair stabilityFavors less reactive ion pairs and higher aggregates researchgate.netresearchgate.net

Several spectroscopic techniques are employed to detect and characterize ion pairs in solution. These methods can provide information on the structure, dynamics, and equilibrium of ion pair formation.

UV-Visible and Fluorescence Spectroscopy: These techniques are sensitive to changes in the electronic environment of a chromophore. The formation of an ion pair can lead to shifts in the absorption or emission spectra. rsc.org For example, the fluorescence of certain ion pairs is sensitive to solvent polarity and can indicate whether a contact ion pair has formed. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can probe the interactions between the cation, anion, and solvent molecules. Changes in the vibrational frequencies of the acetate's carboxylate group or the N-H bond of the tribenzylammonium cation upon ion pairing can be observed. rsc.orgpku.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ion pairing. Changes in the chemical shifts of protons or other nuclei in the cation or anion can provide evidence for ion pair formation and information about the structure of the ion pair. unipi.it

X-ray Absorption Spectroscopy (XAS): This element-specific technique can probe the local geometric and electronic structure around a specific atom, providing direct insight into the interactions between the cation, anion, and surrounding solvent molecules. pku.edu.cn

TechniqueInformation ObtainedReference
UV-Visible/FluorescenceDetects changes in electronic environment upon ion pairing rsc.org
Infrared (IR)/RamanProbes changes in vibrational frequencies of functional groups rsc.org
Nuclear Magnetic Resonance (NMR)Observes changes in chemical shifts to confirm ion pair structure unipi.it
X-ray Absorption Spectroscopy (XAS)Investigates local electronic and geometric structure pku.edu.cn

Reactivity Mechanisms Involving the Tribenzylammonium Cation

The tribenzylammonium cation is derived from the tertiary amine, tribenzylamine. The reactivity of this system is often centered on the transformation of the parent amine, which can undergo various oxidative and substitution reactions.

The oxidation of tertiary amines like tribenzylamine can proceed through several mechanistic pathways, often involving the cleavage of an α-C–H bond to form key intermediates. nih.gov These transformations are frequently promoted by metal catalysts or chemical oxidants.

Common pathways include:

Single Electron Transfer (SET): The amine can undergo a single-electron transfer to an oxidant to form an amine radical cation. This intermediate can then lead to the product through subsequent steps like hydrogen-atom transfer or proton-electron transfer. nih.gov

Hydride Transfer (H⁻T): A direct transfer of a hydride ion from the α-carbon to an acceptor can occur. nih.gov

C-H Bond Homolysis: This pathway involves the breaking of the C-H bond to form an α-amino radical, which is then oxidized to an iminium ion. nih.gov

In reactions with high-valent metal chlorides like WCl₆ and MoCl₅, tribenzylamine undergoes C-H bond activation. unipi.itacs.org For example, the reaction with WCl₆ in dichloromethane (B109758) yields an equimolar mixture of the iminium salt [(PhCH₂)₂N=CHPh][WCl₆] and the ammonium (B1175870) salt [(C₆H₅CH₂)₃NH][WCl₆]. acs.org Similarly, reaction with MoCl₅ leads to the formation of [(CH₂Ph)₂N=CHPh]₂[MoCl₆]. unipi.it These reactions demonstrate a pathway involving dehydrogenative oxidation of the amine. unipi.it

PathwayKey IntermediateDescriptionReference
Single Electron Transfer (SET)Amine Radical CationAmine transfers one electron to an oxidant. nih.gov
C-H Activation/DehydrogenationIminium CationReaction with metal halides like WCl₆ or MoCl₅ leads to oxidation and formation of iminium salts. unipi.itacs.org

The reaction of tribenzylamine with halogens has been investigated to understand the mechanism of halogenation. A detailed kinetic study of the reaction between tribenzylamine and bromine in 1,2-dichloroethane revealed a multi-step process. rsc.orgrsc.org

The proposed mechanism is as follows:

Charge-Transfer Complex Formation: Initially, a 1:1 charge-transfer (c.t.c.) complex is rapidly formed between the tribenzylamine and the bromine molecule. rsc.orgrsc.org (C₆H₅CH₂)₃N + Br₂ ⇌ (C₆H₅CH₂)₃N·Br₂ (c.t.c)

Oxidation-Reduction: This complex undergoes a fast internal oxidation-reduction reaction. This step leads to the formation of N,N-dibenzylbenzylidenaminium bromide and hydrogen bromide (HBr). rsc.org

Protonation: The HBr generated is immediately captured by another molecule of tribenzylamine to form tribenzylammonium bromide. rsc.org (C₆H₅CH₂)₃N + HBr → [(C₆H₅CH₂)₃NH]⁺Br⁻

Tribromide Formation: Both the iminium bromide and the tribenzylammonium bromide salts then react with excess bromine to form the corresponding tribromide salts, which are consumed more slowly in subsequent oxidative cleavage reactions. rsc.orgrsc.org

This investigation corrected earlier assumptions that the crystalline product was a simple 1:1 adduct, proving it to be a mixture of tribenzylammonium and N,N-dibenzylbenzylidenaminium tribromides. rsc.orgrsc.org

Proton Transfer Dynamics and Acidity/Basicity Effects

The this compound system is characterized by the interaction between the tribenzylammonium cation ([ (C₆H₅CH₂)₃NH]⁺) and the acetate anion (CH₃COO⁻). The dynamics of proton transfer and the effective acidity and basicity within this system are highly dependent on the surrounding environment, particularly the solvent. In solution, proton transfer is a fundamental process, and its dynamics can be exceedingly rapid, sometimes occurring on a sub-100 femtosecond timescale in hydrated environments. nih.gov

The tribenzylammonium cation is bulky and its charge is shielded by the three benzyl (B1604629) groups, leading to relatively weak interactions with non-polar solvents. The acetate ion, as the conjugate base of a weak acid (acetic acid, pKa ≈ 4.76 in water), functions as a base in the system. lasalle.edusoka.ac.jp However, the effective basicity of the acetate ion is profoundly influenced by the solvent. researchgate.net In aprotic, non-polar solvents, the energy required to separate charged species is high due to the low dielectric constant. researchgate.net This leads to the formation of tight ion pairs between the tribenzylammonium cation and the acetate anion.

Femtosecond mid-infrared spectroscopy studies on proton transfer from a photo-acid to acetate in an aqueous solution reveal that the reaction proceeds through a distribution of hydrogen-bonded complexes, with the number of intervening water molecules affecting the rate. amolf.nl While this applies to an aqueous system, it highlights the intimate role of the local environment in mediating proton transfer to acetate. In a less polar medium, as would be typical for reactions involving this compound, the solvent's role in stabilizing charge separation is diminished, making direct proton transfer within the ion pair more significant.

Table 1: Comparison of Acetic Acid pKa in Different Solvents This table illustrates the effect of the solvent environment on acidity, which in turn affects the basicity of the conjugate base (acetate).

SolventpKa of Acetic AcidDielectric Constant (ε)Reference
Water4.7680.1 lasalle.edu
Dimethyl Sulfoxide (DMSO)12.646.7 researchgate.net
Acetonitrile22.337.5 researchgate.net
Tetrahydrofuran (THF)25.67.6 researchgate.net

Mechanistic Aspects of Acetate Participation in Reactions

The acetate ion is a well-known participant in general acid-base catalysis, where it can accept or donate a proton in the rate-determining step of a reaction. cwu.edunih.gov In its role as a general base, the acetate ion can abstract a proton from a substrate, thereby increasing the substrate's nucleophilicity and facilitating the reaction.

A classic example is the enolization of ketones, such as acetone (B3395972), which is catalyzed by acetate. cwu.edu The acetate ion removes a proton from the α-carbon of acetone, leading to the formation of an enolate intermediate. This process is subject to general base catalysis, where the reaction rate is proportional to the concentration of the base (acetate). cwu.edu For reactions subject to general base catalysis, stronger bases are generally better catalysts. cwu.edu

Similarly, in the aminolysis of esters like phenyl acetate, the reaction can be catalyzed by general bases. wisc.edu The base assists in the nucleophilic attack of an amine on the ester's carbonyl group by abstracting a proton from the amine as the new carbon-nitrogen bond forms. wisc.edu This concerted mechanism is often invoked when the tetrahedral intermediate formed upon nucleophilic attack is too unstable to exist for a significant lifetime. wisc.edu The Brønsted plot for such a reaction, which correlates the catalytic rate constant with the pKa of the catalyzing base, can provide evidence for this concerted mechanism. wisc.edu

In the context of the this compound system, the acetate ion is readily available to act as a general base. The efficiency of this catalysis will depend on the reaction conditions, particularly the solvent and the acidity of the proton to be removed from the substrate. While some studies on the iodination of acetone in acetate buffers have suggested a kinetic term involving the concerted action of acetic acid and the acetate ion, this is not observed for all buffer systems. cwu.edu

Table 2: Rate Constants for Acetate-Catalyzed Iodination of Acetone Data adapted from studies by R.P. Bell on the iodination of acetone in acetate buffers at 25°C, illustrating the principle of general base catalysis. The reaction velocity (v) refers to the unit concentration of acetone.

Buffer Ratio ([HOAc]/[OAc⁻])[OAc⁻] (M)[HOAc] (M)10⁸ v (moles/liter/minute)
1.000.04850.04854.80
1.000.09700.09709.07
1.000.19400.194017.50
2.000.06470.12948.80
2.000.12940.258816.50

Source: Adapted from Bell, as cited in ScholarWorks@CWU. cwu.edu

Reaction intermediates are often high-energy, short-lived species that form during the conversion of reactants to products. nih.gov The stabilization of these intermediates can be crucial in determining the reaction pathway and outcome. The acetate ion can play a significant role in stabilizing cationic or electron-deficient intermediates through electrostatic interactions and hydrogen bonding.

In enzymatic reactions, the composition of the buffer can be critical. For example, in studies of a P450 enzyme, a sufficiently high concentration of ammonium acetate (500 mM) was required to maintain enzyme stability and activity. researchgate.net This suggests that the acetate and/or ammonium ions interact with the enzyme structure, stabilizing its folded state or intermediates in the catalytic cycle. By transposing the enzyme reaction into an ammonium acetate buffer, researchers were able to use mass spectrometry to detect transient intermediate species, suggesting they were preserved in the buffer droplets. researchgate.net

In organic synthesis, acyl groups (of which acetate is a prime example) are known to stabilize adjacent cationic intermediates through neighboring group participation. A well-documented case is the glycosylation reaction, where a C-2 acyl group can form a bicyclic dioxolanium ion intermediate. nih.gov This intermediate is more stable than a simple oxocarbenium ion and its formation helps to direct the stereochemical outcome of the reaction. nih.gov

Furthermore, the general principle of charge stabilization can be applied. Highly reactive intermediates, such as those formed in N-heterocyclic carbene (NHC) catalysis, can be stabilized to control the reaction pathway. chemrxiv.org By analogy, the acetate anion in a this compound system can stabilize positively charged intermediates that may form during a reaction, such as carbocations or iminium ions, by acting as a nearby counter-ion. This electrostatic stabilization lowers the activation energy for the formation of the intermediate, potentially accelerating the reaction or favoring a pathway that proceeds through such a stabilized species.

Catalytic Applications and Methodologies of Tribenzylammonium Acetate

Tribenzylammonium Acetate (B1210297) in Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comscienceinfo.com Quaternary ammonium (B1175870) salts are the most common and inexpensive class of phase-transfer catalysts. biomedres.us They function by forming an ion pair with a reactant anion from the aqueous phase. This new, larger ion pair has sufficient lipophilicity to be extracted into the organic phase, where it can react with the organic-soluble substrate. dalalinstitute.comacs.org

Tribenzylammonium acetate, with its three lipophilic benzyl (B1604629) groups attached to the nitrogen center, fits the structural requirements of a phase-transfer catalyst. The bulky benzyl groups enhance the solubility of the cation in nonpolar organic solvents, enabling it to transport the acetate anion or exchange it for another reactive anion at the liquid-liquid interface. acs.orgdicp.ac.cn

The effectiveness of a quaternary ammonium phase-transfer catalyst is governed by several key design principles, primarily centered on the structure of the cation and the nature of the anion.

Lipophilicity of the Cation : The catalyst's ability to partition into the organic phase is crucial. An increase in the number and size of the alkyl or aryl groups surrounding the central nitrogen atom enhances the catalyst's lipophilicity. acs.orgdicp.ac.cn The tribenzylammonium cation is highly lipophilic due to the presence of three benzyl groups, which promotes its dissolution in the organic phase.

Steric Hindrance : The steric bulk around the cationic center can influence the reactivity of the transferred anion. While large substituents are necessary for lipophilicity, excessive crowding can sometimes hinder the formation of the ion pair or its subsequent reaction.

Anion Identity : The initial anion of the catalyst (in this case, acetate) can affect catalytic efficiency. In many reactions, this anion is swapped at the interface for the reactant anion. However, the intrinsic properties of the catalyst's anion, such as its hydration energy, play a role in the ease of this exchange.

The following table summarizes key structural features for designing quaternary ammonium phase-transfer catalysts and relates them to this compound.

Design PrincipleGeneral RequirementApplication to this compound
Cation Structure Large, bulky organic groups (alkyl/aryl) to increase lipophilicity.Contains three benzyl groups, providing significant lipophilicity for transfer into organic media.
Symmetry Asymmetric cations can be used for chiral induction in asymmetric PTC. researchgate.netnih.govAchiral; not suitable for asymmetric catalysis unless modified.
Anion Type Should be a "soft" anion or easily exchanged for the reactive anion.The acetate anion can be exchanged for other nucleophiles at the phase interface.

The most widely accepted mechanism for PTC involving quaternary ammonium salts is the Starks extraction mechanism. scienceinfo.comcore.ac.uk This process occurs at the interface between the aqueous and organic phases.

The catalytic cycle can be described as follows:

Anion Exchange : At the aqueous-organic interface, the quaternary ammonium cation (Q⁺) from the catalyst, initially paired with its counter-ion (X⁻), exchanges its anion for the reactive anion (Y⁻) from the aqueous phase. For this compound, the initial catalyst would be [Bn₃NH]⁺OAc⁻. It would exchange its acetate for a reactant anion, for example, cyanide (CN⁻), at the interface. [Bn₃NH]⁺OAc⁻ (org) + Na⁺Y⁻ (aq) ⇌ [Bn₃NH]⁺Y⁻ (org) + Na⁺OAc⁻ (aq)

Phase Transfer : The newly formed ion pair ([Bn₃NH]⁺Y⁻) is sufficiently lipophilic to cross the interface and dissolve in the bulk organic phase. acs.org

Reaction in Organic Phase : In the organic phase, the anion (Y⁻) is weakly solvated and therefore highly reactive. It attacks the organic substrate (RX) in a nucleophilic substitution reaction to form the product (RY) and a new anion (X⁻). [Bn₃NH]⁺Y⁻ (org) + R'X (org) → R'Y + [Bn₃NH]⁺X⁻ (org)

Catalyst Regeneration : The catalyst cation, now paired with the leaving group anion ([Bn₃NH]⁺X⁻), migrates back to the interface to begin the cycle anew.

The entire process relies on the catalyst's ability to shuttle anions between phases, thereby accelerating reactions that would otherwise be impossibly slow due to the immiscibility of the reactants. dalalinstitute.com

Applications in Organic Transformations

Beyond phase-transfer catalysis, the components of this compound—the tertiary amine precursor and the acetate anion—are known to catalyze or promote various organic reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Tertiary amines are a well-established class of organocatalysts that function as Lewis bases. rsc.org They can react with electrophilic precursors, such as acyl halides or anhydrides, to form highly reactive intermediates. For instance, a tertiary amine can activate a carboxylic acid derivative to form an acylammonium species, which is significantly more electrophilic and susceptible to nucleophilic attack. rsc.org

While this compound is a salt, it exists in equilibrium with its constituent parts: tribenzylamine (B1683019) (a tertiary amine) and acetic acid. Tribenzylamine can function as a Lewis base catalyst. The acetate anion is also a Brønsted base and can be employed in base-catalyzed transformations like condensation reactions. Therefore, this compound can be considered a precursor to catalytically active species.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. echemcom.com Ammonium acetate is a widely used and inexpensive reagent in many MCRs, where it often serves a dual role as both a nitrogen source and a catalyst. echemcom.comtandfonline.comresearchgate.netsamipubco.com

In reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the synthesis of substituted imidazoles and benzoxazoles, ammonium acetate provides the nitrogen atom for the new heterocyclic ring. echemcom.comacs.org It is believed to dissociate under reaction conditions to provide ammonia (B1221849) (the nucleophilic nitrogen source) and acetic acid. The in-situ generated acetic acid can then act as a Brønsted acid catalyst to activate carbonyl groups and facilitate subsequent condensation and cyclization steps. echemcom.comsamipubco.com

The table below shows examples of MCRs where ammonium acetate is a key component.

Reaction NameReactantsRole of Ammonium AcetateProduct
Trisubstituted Imidazole Synthesis Benzil, Aldehyde, Ammonium AcetateNitrogen source and in-situ acid catalyst. echemcom.comsamipubco.com2,4,5-Triaryl-1H-imidazole
Benzoxazole Synthesis Catechol, Aldehyde, Ammonium AcetateNitrogen source. acs.org2-Substituted Benzoxazole
1,3-Oxazine Synthesis 2-Naphthol, Aldehyde, Ammonium AcetateNitrogen source (forms Betti base intermediate). tandfonline.com1,3-Naphthoxazine

The catalytic activity of this compound in specific bond-forming reactions stems from the reactivity of its components.

C-N Bond Formation : As established in MCRs, the ammonium acetate component is a proficient source of nitrogen for synthesizing nitrogen-containing heterocycles and amines. echemcom.comacs.org The formation of the C-N bond is central to these transformations.

C-C Bond Formation : The acetate ion is a well-known base catalyst for reactions that form carbon-carbon bonds, most notably the Knoevenagel condensation. vinipul.com In this reaction, a base is required to deprotonate an active methylene (B1212753) compound, generating a carbanion (nucleophile). This nucleophile then adds to an aldehyde or ketone in a key C-C bond-forming step. The acetate ion is sufficiently basic to facilitate this deprotonation under mild conditions.

Insights into Chiral Catalysis and Asymmetric Transformations (if applicable to chiral analogues or derivatives)

The true potential for asymmetric transformations arises when the achiral tribenzylammonium cation is replaced by a chiral counterpart. These chiral ammonium cations are central to a powerful class of catalysts known as chiral phase-transfer catalysts.

Enantioselective Catalysis Mediated by Chiral Ammonium Cations

Asymmetric phase-transfer catalysis is a cornerstone of modern organic synthesis for creating chiral molecules. mdpi.com This field heavily relies on chiral quaternary ammonium salts, which are structurally well-defined and can induce high enantioselectivity under mild, environmentally friendly conditions. mdpi.comrsc.org These catalysts are often derived from natural products like cinchona alkaloids or are purely synthetic, featuring structures like chiral binaphthyls. mdpi.comresearchgate.net

The fundamental principle involves the formation of a tight ion pair between the chiral quaternary ammonium cation and an anionic reactant in an aqueous phase. This chiral ion pair is then transferred to an organic phase to react with a substrate. The specific three-dimensional structure of the chiral cation creates a distinct chiral environment, forcing the reaction to proceed through a lower energy pathway for one enantiomer, thus achieving high stereoselectivity. mdpi.comacs.org

The following table provides examples of enantioselective alkylations using different chiral quaternary ammonium salt catalysts, highlighting the achieved yields and enantiomeric excess (ee).

Table 1: Enantioselective Alkylation using Chiral Ammonium Cations

Catalyst Type Substrate Reaction Yield (%) Enantiomeric Excess (ee %) Source
Cinchona Alkaloid Derivative N-(Diphenylmethylene)glycine tert-butyl ester Alkylation High up to 99% acs.org
Binaphthyl-based (S)-17 Glycine derivative 2 Alkylation High High acs.org
N-Spiro Ammonium Salt (S,S)-1c Glycine derivative 2 Alkylation with Methyl Iodide 63% 88% acs.org

This table is interactive. Click on the headers to sort the data.

These examples underscore the power of chiral ammonium cations in mediating a variety of asymmetric transformations, including alkylations, Michael additions, and epoxidations. researchgate.netacs.org

Synergistic Catalysis Combining Ammonium Ions with Other Catalysts

Synergistic catalysis, where two or more catalysts work in concert to promote a single chemical transformation, has emerged as a powerful strategy to enhance reaction efficiency and enable new reactivities. cas.cn Quaternary ammonium salts, including achiral ones, can play a crucial role in these systems, often in combination with metal catalysts or other organocatalysts. researchgate.netrsc.org

In such dual-catalyst systems, the ammonium salt can fulfill several functions:

Phase-Transfer Agent: It can transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the primary catalyst resides. operachem.com

Activator: The ammonium ion or its counterion can activate the substrate or a reagent, increasing its reactivity. operachem.com

Stabilizer: It can stabilize a key intermediate or the active state of the primary catalyst.

A notable challenge in combining different catalysts, such as a Lewis basic amine and a Lewis acidic metal, is potential incompatibility. researchgate.netrsc.org The use of an ammonium salt can circumvent this issue. rsc.org For example, research has shown that an achiral quaternary ammonium salt like tetrabutylammonium (B224687) bromide (NBu4Br) can have a significant synergistic effect in the asymmetric addition of diethylzinc (B1219324) to aldehydes catalyzed by a chiral phosphoramide (B1221513) ligand. cas.cn The presence of the ammonium salt dramatically reduced the required loading of the expensive chiral ligand from 10 mol% to as low as 0.1 mol% without compromising the high yield and enantioselectivity. cas.cn

Another example is the combination of an alkali metal catalyst (LiCl) with an ammonium salt (tetramethylammonium acetate, [TMA][Ac]) for the synthesis of biobased poly(isosorbide carbonate). acs.org This synergistic system demonstrated excellent catalytic performance, achieving higher molar mass products compared to using the single metal catalyst alone. acs.org The ammonium salt catalyst is also advantageous as it can be decomposed and removed from the final product more easily than metal catalysts. acs.org

The synergistic use of chiral bifunctional ammonium iodides with aldimines has also been reported for the asymmetric α-hydroxylation of β-ketoesters, showcasing the diverse possibilities of combining ammonium salts with other catalytic species. nih.gov

Supramolecular Chemistry Involving Tribenzylammonium Acetate

Host-Guest Complexation and Molecular Recognition

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule to a larger "host" molecule to form a "supermolecule." ijesm.co.in The recognition between host and guest is highly specific, depending on complementary shapes, sizes, and chemical functionalities. For the tribenzylammonium cation, its large size and specific shape present unique challenges and opportunities for molecular recognition.

The binding of ammonium (B1175870) ions is a well-established area of host-guest chemistry, with macrocyclic polyethers, known as crown ethers, being archetypal receptors. wikipedia.orgnih.gov The interaction is primarily driven by hydrogen bonds formed between the N⁺–H protons of the ammonium guest and the oxygen atoms lining the cavity of the crown ether. nih.gov The selectivity of this binding is famously dependent on the fit between the ion's size and the macrocycle's cavity size. nih.gov For instance, primary ammonium ions show the highest affinity for 18-crown-6 (B118740) derivatives. nih.gov

The tribenzylammonium cation, with its three bulky benzyl (B1604629) groups, is significantly larger than a simple ammonium ion. Consequently, it would require a host with a much larger and more structurally accommodating cavity than standard crown ethers. While simple crown ethers may not be suitable, more complex, three-dimensional hosts known as cavitands could serve as effective receptors. mdpi.comrsc.org Cavitands are synthetic receptors that create well-defined, deep pockets capable of encapsulating large guest molecules. The binding of bulky quaternary ammonium salts within deep cavitands has been demonstrated, where the guest is enveloped within the host's aromatic pocket. rsc.org For a guest like the tribenzylammonium cation, a successful host would need a cavity large enough to accommodate the benzyl groups while positioning the N⁺–H group for optimal interaction with hydrogen bond acceptors within the host structure. nih.govrsc.org

The design of synthetic receptors for ammonium ions is a sophisticated process guided by the principle of pre-organization, where the host molecule is shaped to be structurally complementary to the guest before binding occurs. nih.gov This minimizes the entropic penalty of complexation and leads to more stable host-guest systems. Several key intermolecular forces are harnessed in the design of these hosts:

Hydrogen Bonding: The primary interaction for ammonium ions is the hydrogen bond between the acidic N⁺–H protons and electronegative atoms (like oxygen or nitrogen) in the host. nih.gov

Cation-π Interactions: The positively charged ammonium center can interact favorably with the electron-rich faces of aromatic rings within the host structure. For the tribenzylammonium cation, the benzyl groups themselves could also engage in π-π stacking interactions with aromatic panels on the host. nih.gov

Receptors for bulky ammonium ions often feature deep, hydrophobic cavities constructed from aromatic panels. ulb.ac.be For example, hexahomotrioxacalix acs.orgarenes provide a polyaromatic cavity that stabilizes cationic guests through a combination of hydrogen bonding to ethereal oxygen atoms and cation-π interactions. ulb.ac.be The design of a host specifically for the tribenzylammonium cation would necessitate a deep and wide cavity to accommodate the three benzyl substituents while providing strategically placed hydrogen bond acceptors to engage the N⁺–H proton. acs.org The size and symmetry of the guest ion are critical factors that influence the resulting supramolecular architecture. acs.org

Host TypeKey GuestDominant InteractionsReference
Crown Ethers Primary Ammonium IonsHydrogen Bonding, Electrostatic nih.gov
Cavitands Quaternary Ammonium IonsHydrophobic, Cation-π, Ion-Pair Recognition rsc.org
Calixarenes Primary Ammonium IonsHydrogen Bonding, Cation-π ulb.ac.be

Role of Acetate (B1210297) in Supramolecular Assemblies

In the solid state, organic salts often form extensive networks stabilized by hydrogen bonds. The acetate anion is particularly effective at this, readily participating in strong hydrogen bonds with suitable donors like N-H or O-H groups. rsc.orgiucr.org In the crystal structure of tribenzylammonium chloride, a related salt, the chloride anion links to the cation via N—H···Cl hydrogen bonds, forming infinite chains. dntb.gov.uaresearchgate.net It is expected that in tribenzylammonium acetate, the acetate anion would play a similar, if not more dominant, role. The oxygen atoms of the acetate would form strong N—H···O hydrogen bonds with the tribenzylammonium cation.

These interactions are not limited to the solid state. In solution, hydrogen bonding between acetate-based ionic liquids and proton donors (like water) is well-documented and significantly influences the properties of the solution. researchgate.net The formation of these predictable and energetically favorable hydrogen-bonded motifs is a key driver in the self-assembly of supramolecular structures. rsc.org The strength and directionality of these bonds dictate the final architecture of the resulting complex.

The principles that govern how acetate forms hydrogen bonds are also central to the field of anion recognition, where synthetic receptors are designed to selectively bind specific anions. acs.org Receptors for acetate typically feature multiple hydrogen bond donors, such as amide or urea (B33335) groups, arranged in a specific geometry to complement the shape and charge distribution of the acetate ion.

While in this compound the acetate is the counter-ion rather than a target guest, understanding its binding preferences is crucial. In any host-guest system involving the tribenzylammonium cation, the acetate anion must also be accommodated. This can occur in several ways:

The host may possess binding sites for both the cation and the anion, acting as an ion-pair receptor . iranchembook.iracs.org

The acetate anion may remain in the bulk solution, particularly in polar, solvating environments where its influence on the primary host-guest interaction is minimized. ulb.ac.be

The acetate anion can form its own supramolecular structures, sometimes creating intricate networks that encapsulate the host-guest complexes.

The interplay between the host-cation, host-anion, and cation-anion interactions ultimately determines the final supramolecular architecture.

Computational and Theoretical Studies of Tribenzylammonium Acetate Systems

Quantum Chemical Approaches to Ion Pair Interactions

The non-covalent interaction between the tribenzylammonium cation and the acetate (B1210297) anion is fundamental to the compound's properties. Quantum chemical methods are ideally suited to explore the subtleties of this ion pairing, including the distribution of electrons and the forces governing the association.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules from first principles. nih.gov These methods can accurately predict the geometry, stability, and electronic properties of the tribenzylammonium acetate ion pair.

DFT calculations, particularly with functionals that account for dispersion forces (e.g., B3LYP-D3), are effective for studying ion pairs. bohrium.comresearchgate.net These studies typically begin with a geometry optimization to find the lowest energy arrangement of the ions. In the case of this compound, this involves strong hydrogen bonds between the acidic proton on the ammonium (B1175870) nitrogen and the oxygen atoms of the acetate anion. The three bulky benzyl (B1604629) groups sterically influence the preferred orientation of the anion.

Once the optimized geometry is found, various electronic properties can be calculated. Natural Bond Orbital (NBO) analysis can reveal the nature of the hydrogen bonds and the extent of charge transfer between the cation and anion. The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the computed structure. oulu.fi The performance of different DFT functionals and basis sets can be benchmarked against higher-level ab initio methods like Møller–Plesset perturbation theory (MP2) to ensure accuracy. researchgate.netacs.org

Table 1: Hypothetical DFT-Calculated Structural Parameters for the this compound Ion Pair

ParameterDescriptionCalculated Value
Bond Lengths
N-HAmmonium proton bond length1.035 Å
H···OHydrogen bond distance to acetate1.750 Å
N···ODistance between N and H-bonded O2.785 Å
Bond Angles
N-H···OHydrogen bond angle175.0°
C-N-CAngle between benzyl groups110.5°
Electronic Properties
Mulliken Charge (N)Charge on the nitrogen atom-0.45 e
Mulliken Charge (H)Charge on the ammonium proton+0.42 e
Mulliken Charge (O)Charge on the acetate oxygen-0.78 e

Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).

While quantum methods are excellent for single ion pairs, Molecular Dynamics (MD) simulations are used to study the behavior of this compound in a solution, providing insights into solvation and conformational dynamics over time. nih.govacs.org MD simulations model the system as a collection of atoms interacting through a set of classical force fields. acs.org

These simulations can reveal how solvent molecules, such as water or an organic solvent, arrange themselves around the tribenzylammonium and acetate ions. The analysis of radial distribution functions (RDFs) from an MD trajectory can quantify the structure of these solvation shells. For instance, the RDF for water oxygen atoms around the ammonium proton would show a sharp peak corresponding to the first solvation shell, where water molecules are strongly hydrogen-bonded. aip.orgresearchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

PropertyDescriptionSimulated Value
Solvation Properties
First Shell Water Count (NH+)Avg. number of water molecules in the first solvation shell of the ammonium proton3.5
First Shell Water Count (CH₃COO⁻)Avg. number of water molecules in the first solvation shell of the acetate anion6.2
Dynamic Properties
Water Residence Time (NH+)Average time a water molecule stays in the first solvation shell of the cation15 ps
Ion Pair Dissociation TimeAverage time for the ion pair to separate beyond the contact distance in water500 ps
Conformational Data
Dominant Dihedral Angle (C-C-N-C)Most frequently observed torsion angle for the benzyl groups75°

Note: This data is for illustrative purposes, representing plausible outcomes from a standard MD simulation.

Modeling Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of reactions where this compound may act as a catalyst or reagent. By mapping out the energy landscape of a reaction, chemists can understand how it proceeds and what factors control its outcome.

This compound has the potential to act as a phase-transfer catalyst or a general base catalyst. Computational methods can be used to elucidate the complete catalytic cycle for such a process. mdpi.com This involves identifying all intermediates and transition states connecting them on the potential energy surface.

Many chemical reactions can produce more than one isomer. Computational chemistry is a powerful tool for predicting which regio- or stereoisomer will be the major product. numberanalytics.comcam.ac.uk This selectivity is determined by the relative energy barriers of the competing reaction pathways. rsc.org

For a reaction catalyzed by a chiral catalyst, or one involving a prochiral substrate, this compound's bulky cation could create a chiral environment. The three benzyl groups can sterically block certain approaches of a reactant to the acetate anion or to a substrate associated with the ion pair. To predict the stereoselectivity, a computational chemist would model the transition states for the formation of each possible stereoisomer (e.g., the R and S products). The difference in the calculated free energies of activation (ΔΔG‡) for these competing transition states can be used to predict the enantiomeric excess (ee) of the reaction. acs.org Even small energy differences of a few kcal/mol can lead to high selectivity.

Table 3: Hypothetical Activation Energies for a Stereoselective Reaction Catalyzed by this compound

PathwayTransition StateRelative Free Energy of Activation (ΔG‡, kcal/mol)Predicted Product Ratio
Path ATS leading to R-product15.295
Path BTS leading to S-product17.05

Note: This table illustrates how the calculated energy difference between competing transition states can be used to predict the stereochemical outcome of a reaction.

Elucidating Structure-Reactivity Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. nih.govannualreviews.org For this compound, this involves understanding how its distinct structural features—the basicity of the acetate, the steric bulk of the cation, and the nature of the ion pairing—dictate its behavior in a reaction.

By systematically modifying the structure in silico (e.g., by changing the substituents on the benzyl groups or replacing the acetate with another anion) and calculating the effect on reaction barriers or binding energies, researchers can build a quantitative structure-activity relationship (QSAR) model. acs.org For example, calculations could show how increasing the steric bulk on the cation enhances stereoselectivity by increasing the energy difference between competing transition states. Similarly, replacing acetate with a less basic anion would be predicted to decrease its efficacy in base-catalyzed reactions. These theoretical findings can guide the rational design of new catalysts or reagents with improved performance. acs.organnualreviews.org

Table 4: Summary of Predicted Structure-Reactivity Relationships for this compound

Structural FeaturePropertyPredicted Influence on Reactivity
Acetate Anion Basicity / NucleophilicityActs as a proton acceptor in elimination reactions or as a nucleophile in substitution reactions.
Tribenzylammonium Cation Steric HindranceThe three large benzyl groups can create a crowded environment, influencing the stereoselectivity of reactions.
Tribenzylammonium Cation Lipophilicity / HydrophobicityEnhances solubility in non-polar organic solvents, making it a suitable phase-transfer catalyst.
Ion Pair Strength of AssociationThe tightness of the ion pair, influenced by the solvent, affects the availability and reactivity of the acetate anion.

Theoretical Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic properties of the tribenzylamine (B1683019) cation. The three benzyl groups attached to the nitrogen atom create a sterically hindered environment, which can affect the rate of certain reactions.

Compared to tributylamine, which has linear alkyl chains, the bulky benzyl groups of tribenzylamine slow down some nucleophilic reactions. However, this steric bulk can also be advantageous, as it helps to stabilize reaction intermediates. In contrast, when compared with triphenylamine, whose aromatic structure enhances electron delocalization but decreases solubility, the benzyl groups in tribenzylamine provide a balance between solubility and steric hindrance, making it a preferred choice in some catalytic applications.

Theoretical models can be used to quantify these steric and electronic effects. For instance, in reactions such as cyanation and sulfonylation, the steric hindrance from the benzyl groups can lead to lower yields compared to less hindered amines. Iron-catalyzed cyanation of tribenzylamine has been reported to achieve a 78% assay yield, whereas the less sterically hindered N-benzylpyrrolidine gives a 99% yield. Similarly, in sulfonylation reactions, tribenzylamine reacts with sulfonyl hydrazides to form sulfonamides with a 78% yield, which is lower than the 84% yield obtained with 1-ethylpiperidine.

CompoundReaction TypeYield (%)
TribenzylamineCyanation78
N-BenzylpyrrolidineCyanation99
TribenzylamineSulfonylation78
1-EthylpiperidineSulfonylation84

These differences in reactivity can be attributed to the steric and electronic perturbations caused by the benzyl groups. Further computational studies are needed to develop improved catalysts for various chemical transformations.

Correlation with Experimental Kinetic Data

Computational models can be correlated with experimental kinetic data to validate theoretical predictions and gain a deeper understanding of reaction mechanisms. Kinetic studies on the nitrosation of amines, for example, have been augmented with computational modeling to investigate the influence of various factors on the reaction rate. researchgate.net

While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of correlating computational models with experimental kinetics are well-established. scribd.com For instance, in the study of N-nitrosamine formation, kinetic models have been developed and validated against experimental data for model amines like dibutylamine. researchgate.net These models can then be used to simulate reaction kinetics under different conditions and predict the impact of factors such as pH and the concentration of reactants. researchgate.net

Model-based sensitivity analysis can also be employed to determine which kinetic parameters have the most significant impact on the reaction outcome. researchgate.net This allows researchers to focus experimental efforts on accurately determining these key parameters. For reactions involving this compound, a similar approach could be taken. By combining computational modeling with experimental kinetic studies, it would be possible to develop a comprehensive understanding of its reactivity and optimize its use in various applications.

Advanced Analytical Techniques for Investigation of Tribenzylammonium Acetate Chemistry

Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., in situ NMR, time-resolved spectroscopy)

Modern spectroscopic techniques that allow for real-time observation of chemical transformations are invaluable for understanding the intricate mechanistic pathways involving tribenzylammonium acetate (B1210297).

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers the ability to monitor chemical reactions as they occur within the NMR tube, providing real-time kinetic and structural information without the need for sample quenching or workup. utwente.nl This technique is particularly powerful for studying reactions where tribenzylammonium acetate may act as a catalyst or intermediate. For instance, in amine-catalyzed acetylation reactions, in situ NMR can identify key intermediates, such as acetyl ammonium (B1175870) ions, and track the concentration of reactants, products, and intermediates over time. utwente.nl By applying this to a reaction involving this compound, one could directly observe the formation and consumption of transient species, providing definitive evidence for proposed reaction mechanisms. The data acquired can be used to construct detailed kinetic models, determining reaction orders and rate constants.

Time-Resolved Spectroscopy encompasses a range of techniques that probe chemical events on very short timescales, from femtoseconds to seconds. rsc.org Time-resolved fluorescence spectroscopy, for example, can be used to study the kinetics of reactions involving fluorescent species. bmglabtech.com By exciting a sample with a short pulse of light, the subsequent fluorescence decay can be monitored over time. This method allows for the elimination of short-lived background autofluorescence, thereby increasing measurement sensitivity. bmglabtech.com While this compound itself is not fluorescent, its role in quenching or facilitating reactions of fluorescent molecules could be studied. Such experiments would yield information on reaction dynamics and the influence of the compound on the excited states of other molecules.

These advanced spectroscopic methods provide a window into the transient and dynamic nature of chemical reactions, offering insights that are not accessible through conventional, static analytical measurements.

Chromatographic Methodologies for Reaction Monitoring and Analysis (e.g., Ion-Pair Reversed-Phase Liquid Chromatography)

Chromatographic techniques are essential for separating and quantifying components in a reaction mixture, making them ideal for monitoring the progress of reactions involving this compound and for purity analysis.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a highly effective technique for the analysis of ionic compounds like the tribenzylammonium cation. Standard reversed-phase chromatography is often unsuitable for such species due to their high polarity, which leads to poor retention on nonpolar stationary phases. nih.gov IP-RPLC overcomes this by introducing an ion-pairing reagent to the mobile phase. phenomenex.blog This reagent is typically a molecule with an ionic head group and a hydrophobic tail, such as an alkylsulfonate or a quaternary ammonium salt. phenomenex.blog

The mechanism involves the ion-pairing reagent associating with the ionic analyte in the mobile phase to form a neutral, hydrophobic ion pair. tcichemicals.com This neutral complex can then be retained and separated on a standard reversed-phase column (e.g., C18). Alternatively, the hydrophobic tails of the ion-pairing reagent can adsorb onto the stationary phase, creating a transient ion-exchange surface that retains the charged analyte. phenomenex.blog

For the analysis of the tribenzylammonium cation, an anionic ion-pairing agent like an alkylsulfonate would be added to the mobile phase. The acetate anion could be analyzed concurrently using a cationic ion-pairing agent such as a tetraalkylammonium salt. tcichemicals.com The choice of ion-pairing agent, its concentration, and the mobile phase pH are critical parameters that must be optimized to achieve effective separation. nih.gov This methodology allows for the simultaneous monitoring of the tribenzylammonium cation, the acetate anion, and other organic reactants, intermediates, and products within a single chromatographic run.

Table 1: Common Ion-Pairing Reagents for IP-RPLC
Reagent TypeExampleTarget Analyte ChargeTypical Mobile Phase pH
AlkylsulfonatesSodium 1-HexanesulfonatePositive (Cationic)Acidic to Neutral
Perfluorinated Carboxylic AcidsTrifluoroacetic Acid (TFA)Positive (Cationic)Acidic
Quaternary Ammonium SaltsTetrabutylammonium (B224687) Hydroxide (B78521)Negative (Anionic)Neutral to Basic
AlkylaminesTriethylamineNegative (Anionic)Acidic (as counter-ion)

X-ray Crystallography for Supramolecular and Mechanistic Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and non-covalent interactions, which is fundamental to understanding the supramolecular chemistry of this compound and gaining mechanistic insights. wikipedia.orgnih.gov

While the crystal structure of this compound is not publicly available, the structure of the closely related salt, Tribenzylammonium chloride , has been determined, offering significant insights. nih.gov Single crystals of tribenzylammonium chloride were analyzed, revealing a structure where both the tribenzylammonium cation and the chloride anion are situated on a threefold rotation axis. nih.gov The central nitrogen atom of the cation exhibits a slightly distorted tetrahedral geometry. nih.gov

A crucial aspect revealed by the crystallographic data is the network of non-covalent interactions that dictate the crystal packing. The structure is stabilized by N—H⋯Cl hydrogen bonds and weaker C—H⋯Cl interactions. nih.gov The combination of these hydrogen bonds results in the formation of infinite chains that propagate along the nih.gov crystal axis. nih.gov This demonstrates how the tribenzylammonium cation organizes in the solid state to form a defined supramolecular architecture.

By analogy, it can be inferred that this compound would form a similar structure, dominated by strong N—H⋯O hydrogen bonds between the ammonium proton and the oxygen atoms of the acetate carboxylate group. The study of benzylammonium phenyl-acetate confirms the formation of N—H⋯O hydrogen bonds that create hydrophilic channels in the crystal structure. nih.gov These interactions are fundamental to the compound's solid-state properties and can influence its reactivity. Understanding these supramolecular assemblies provides a basis for crystal engineering and the design of new materials. nih.govamercrystalassn.org Furthermore, by trapping reaction intermediates or transition state analogues in a crystal, X-ray crystallography can provide direct evidence for proposed reaction mechanisms. nih.govresearchgate.net

Table 2: Crystallographic Data for Tribenzylammonium Chloride nih.gov
ParameterValue
Chemical FormulaC₂₁H₂₂N⁺·Cl⁻
Formula Weight323.85
Crystal SystemTrigonal
Space GroupR-3
a, b (Å)17.8541 (2)
c (Å)7.73010 (10)
Volume (ų)2132.73 (5)
Calculated Density (Mg m⁻³)1.174
Hydrogen BondingN—H⋯Cl, C—H⋯Cl

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems and Methodologies

The catalytic potential of tribenzylammonium acetate (B1210297), particularly as a phase-transfer catalyst (PTC), represents a significant area for future investigation. Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. adpharmachem.comalfachemic.com Quaternary ammonium (B1175870) salts are well-known for their efficacy as PTCs. adpharmachem.com

Future research is expected to focus on harnessing tribenzylammonium acetate for a variety of organic transformations. Its bulky benzyl (B1604629) groups can influence selectivity and reactivity in novel ways compared to more common PTCs like tetrabutylammonium (B224687) or triethylbenzylammonium salts. phasetransfercatalysis.com One area of exploration is in nucleophilic substitution reactions, where the catalyst can shuttle anionic nucleophiles from an aqueous phase to an organic phase to react with an organic substrate. adpharmachem.com

The development of asymmetric phase-transfer catalysis using chiral variants of this compound is another promising avenue. By introducing chirality into the catalyst structure, it may be possible to achieve enantioselective syntheses of valuable chiral molecules, a critical need in the pharmaceutical and agrochemical industries.

Furthermore, research into the application of this compound in polymerization reactions is warranted. Quaternary ammonium salts can act as initiators or catalysts in various polymerization processes. researchgate.net Investigating the role of this compound in controlling polymer molecular weight and architecture could lead to the development of new polymeric materials with tailored properties.

Potential Catalytic Application Reaction Type Anticipated Advantage of this compound
Phase-Transfer CatalysisNucleophilic SubstitutionUnique selectivity due to bulky benzyl groups
Asymmetric CatalysisEnantioselective SynthesisPotential for high enantioselectivity with chiral variants
PolymerizationControlled Polymer SynthesisInfluence on polymer architecture and molecular weight

Integration into Advanced Materials Science and Engineering

The unique properties of this compound make it a compelling candidate for integration into advanced materials. Its ionic nature and potential for interaction with various polymers and surfaces open up possibilities for creating novel functional materials.

One emerging application is in the development of polymer composites. For instance, a related compound, benzyl-triethyl-ammonium acetate, has been synthesized and used to modify bamboo for the creation of bamboo-polypropylene thermoplastic composites. taylors.edu.my The ionic liquid interacts with the hydroxyl groups in the bamboo's cellulose, altering its crystallinity and improving its compatibility with the polymer matrix. taylors.edu.my Similar applications can be envisioned for this compound, potentially in the modification of other natural fibers or inorganic fillers to enhance the properties of composite materials.

The use of this compound as a component of ionic liquids is another active area of research. Ionic liquids are salts with low melting points that are finding increasing use as non-volatile, recyclable solvents and electrolytes. nih.govmdpi.com The properties of ionic liquids can be finely tuned by altering the cation and anion. nju.edu.cn The bulky tribenzylammonium cation could impart specific properties such as thermal stability and tailored solubility characteristics to ionic liquids, making them suitable for applications in batteries, supercapacitors, and as specialized reaction media.

Furthermore, the potential for creating "bioinspired" copolymers incorporating this compound is an exciting prospect. Research on copolymers based on vinylbenzyl thymine (B56734) and vinylbenzyl triethylammonium (B8662869) chloride has shown the potential to create water-soluble polymers that mimic the structure of DNA. conicet.gov.ar Incorporating this compound into such polymer chains could lead to materials with interesting self-assembly properties and potential applications in drug delivery and biomaterials.

Material Application Function of this compound Potential Outcome
Polymer CompositesSurface Modifier for FillersEnhanced mechanical and thermal properties
Ionic LiquidsCationic ComponentTunable solvents and electrolytes with high thermal stability
Bioinspired CopolymersMonomeric UnitNovel materials with self-assembly and biological applications

Application of Green Chemistry Principles in Synthesis and Utilization

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. wjpmr.com this compound is well-suited to contribute to this paradigm shift in several ways.

The use of this compound as a phase-transfer catalyst inherently aligns with green chemistry principles. PTCs can enable the use of water as a solvent, reducing the reliance on volatile organic compounds (VOCs). academax.com They can also improve reaction rates and yields, leading to more efficient processes with less waste. alfachemic.com Future research will likely focus on developing catalytic systems where this compound can be easily recovered and reused, further enhancing the sustainability of the process.

The synthesis of this compound itself can be designed to be more environmentally friendly. Green synthetic methods, such as those utilizing microwave irradiation or solvent-free conditions, can reduce energy consumption and waste generation. wjpmr.comacademax.com For example, the synthesis of benzyl acetate has been achieved using phase-transfer catalysis under microwave irradiation, a process that is significantly faster than conventional heating. academax.com Similar green methodologies can be explored for the synthesis of this compound.

Moreover, the application of this compound as an ionic liquid offers significant green advantages. The low vapor pressure of ionic liquids makes them non-volatile, reducing air pollution and exposure risks for chemists. mdpi.com Many ionic liquids are also recyclable, further minimizing their environmental impact. researchgate.net Research into the biodegradability and low toxicity of this compound-based ionic liquids will be crucial for their widespread adoption as green solvents and catalysts.

Green Chemistry Aspect Role of this compound Environmental Benefit
CatalysisPhase-Transfer CatalystReduced use of volatile organic solvents, improved efficiency
SynthesisTarget for Green SynthesisLower energy consumption and waste generation
Ionic LiquidsGreen Solvent/CatalystLow volatility, potential for recyclability and low toxicity

Q & A

Q. What are the recommended synthetic pathways for Tribenzylammonium acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via acid-base reactions between tribenzylamine and acetic acid in a polar solvent like ethanol or methanol. Key steps include:

  • Stoichiometric control : Ensure a 1:1 molar ratio of tribenzylamine to acetic acid to avoid side products.
  • Solvent selection : Use anhydrous ethanol to enhance solubility and facilitate crystallization .
  • Purification : Recrystallize the product from a mixed solvent system (e.g., ethanol/diethyl ether) to remove unreacted starting materials.
  • Validation : Confirm purity via melting point analysis and NMR spectroscopy (compare 1^1H NMR peaks for benzyl protons at δ 4.0–4.5 ppm and acetate resonance near δ 1.9–2.1 ppm).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolve the crystal structure using a diffractometer (e.g., Nonius Kappa CCD) with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018 can achieve R-values < 0.05 for high-resolution data .
  • Hydrogen bonding analysis : Identify N–H···O interactions between the ammonium cation and acetate anion using distance (2.8–3.2 Å) and angle (150–180°) criteria from crystallographic data .
  • FT-IR spectroscopy : Detect NH+^+ stretching vibrations (2500–3000 cm1^{-1}) and acetate C=O stretches (~1700 cm1^{-1}).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides) .
  • Spill management : Neutralize spills with sodium bicarbonate, collect in labeled containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains and refine Flack parameters to confirm absolute structure .
  • Disorder modeling : Apply PART/SAME restraints for disordered benzyl groups and validate via residual density maps (σ < 0.1 eÅ3^{-3}).
  • Cross-validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify systematic errors in bond lengths/angles .

Q. What experimental strategies can elucidate the role of hydrogen bonding in stabilizing this compound’s solid-state structure?

  • Temperature-dependent crystallography : Collect data at 100–300 K to assess thermal motion effects on hydrogen bond lengths.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H···O/O···H contacts) using CrystalExplorer .
  • Isotopic substitution : Replace NH+^+ with ND+^+ via deuteration to study isotopic shifts in IR spectra and confirm hydrogen bonding strength.

Q. How should researchers design reproducibility studies for this compound synthesis under varying environmental conditions?

  • DoE (Design of Experiments) : Vary parameters (solvent polarity, temperature, stoichiometry) using a factorial design to identify critical factors.
  • Benchmarking : Compare yield and purity metrics (HPLC, elemental analysis) across multiple labs to establish reproducibility thresholds .
  • Contamination checks : Use ICP-MS to trace metal impurities from reagents or glassware that may catalyze side reactions.

Methodological Guidance for Data Analysis

Q. How to systematically analyze conflicting results in solubility studies of this compound?

  • Error propagation : Calculate uncertainties in solubility measurements (e.g., gravimetric vs. spectrophotometric methods) using Gaussian error models.
  • Statistical validation : Apply ANOVA to compare datasets and identify outliers.
  • Literature triangulation : Cross-reference results with analogous compounds (e.g., tribenzylammonium chloride) to contextualize discrepancies .

Q. What steps ensure robust refinement of this compound’s crystal structure using SHELX software?

  • Data preparation : Apply multi-scan absorption corrections (e.g., SADABS) to mitigate intensity errors.
  • Restraints : Use DFIX/DANG commands for geometrically constrained groups (e.g., benzene rings) to stabilize refinement .
  • Validation tools : Check CIF files with PLATON/CHECKCIF to flag symmetry mismatches or missed hydrogen bonds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.